molecular formula C47H76O16 B189951 Hederacolchiside A1 CAS No. 106577-39-3

Hederacolchiside A1

Cat. No.: B189951
CAS No.: 106577-39-3
M. Wt: 897.1 g/mol
InChI Key: FYSAXYBPXKLMJO-IFECXJOTSA-N
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Description

Hederacolchiside A1 (HA1) is a triterpenoid saponin isolated from Anemone raddeana and Pulsatilla chinensis with the molecular formula C₄₇H₇₆O₁₆ and a molecular weight of 897.10 g/mol (CAS: 106577-39-3) . It is characterized by a glycosidic backbone with three sugar moieties and a hydrophobic aglycone, contributing to its amphiphilic properties. HA1 exhibits diverse pharmacological activities, including antitumor, antischistosomal, and antileishmanial effects, mediated through apoptosis induction, autophagy inhibition, and modulation of signaling pathways such as PI3K/Akt/mTOR .

Preparation Methods

Synthetic Preparation via Stepwise Glycosylation

The total synthesis of HA1 from oleanolic acid represents a foundational approach for producing this compound under controlled laboratory conditions. A study by Yan et al. (2006) detailed a 13-step linear synthesis route, achieving an overall yield of 20% . The process begins with oleanolic acid, a readily available triterpenoid, and proceeds through sequential glycosylation reactions to attach the unique disaccharide moiety—α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-α-L-arabinopyranoside—to the C-3 hydroxyl group of the aglycone.

Key Steps in the Synthetic Pathway:

  • Protection of Oleanolic Acid : The C-28 carboxyl group is protected using methyl esterification to prevent undesired reactions during glycosylation.

  • Glycosylation at C-3 :

    • First Glycosylation : Attachment of α-L-arabinopyranose using trichloroacetimidate as the glycosyl donor under BF₃·Et₂O catalysis.

    • Second Glycosylation : Introduction of β-D-glucopyranose at the C-4 position of the arabinose unit via a Koenigs-Knorr reaction.

    • Third Glycosylation : Addition of α-L-rhamnopyranose to the C-2 position of arabinose using silver triflate as a promoter.

  • Deprotection : Final cleavage of protective groups using alkaline hydrolysis to yield HA1 .

This method’s major advantage lies in its reproducibility and scalability. However, the multi-step process introduces challenges such as intermediate purification and diminishing yields at each stage.

Isolation and Purification from Natural Sources

HA1 can also be isolated from plant materials, notably species of the Hedera genus. A 2023 study demonstrated the use of medium-pressure liquid chromatography (MPLC) to purify HA1 from Hedera helix extracts .

Protocol for MPLC-Based Isolation :

  • Extraction : Dried H. helix leaves are macerated in ethanol, followed by solvent evaporation to obtain a crude extract.

  • Chromatographic Conditions :

    • Column : 18-PREP MPLC system.

    • Mobile Phase : Gradient elution from 1:1 to 2.75:1 methanol:water.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 203 nm.

  • Yield : 825 mg of HA1 was isolated from an unspecified quantity of crude extract, with structural confirmation via LC-MS/MS and NMR spectroscopy .

This method bypasses the complexity of synthetic routes but depends on plant availability and seasonal variability in saponin content.

Analytical Techniques for Structural Confirmation

Robust analytical methods are critical for verifying HA1’s purity and structure.

TechniquePurposeKey FindingsReference
LC-MS/MS Molecular weight confirmationm/z 1,107.5 [M+Na]⁺
NMR Structural elucidationδ 5.28 (H-12 oleanane skeleton)
HPLC-DAD Purity assessment95.7% purity post-purification

Comparative Analysis of Preparation Methods

ParameterSynthetic Route Natural Isolation
Steps 13 linear steps2 (extraction + MPLC)
Overall Yield 20%825 mg (batch-dependent)
Time WeeksDays
Cost High (reagents, catalysts)Moderate (solvents, equipment)
Scalability Limited by step efficiencyHigh with optimized protocols

Challenges and Optimizations

Synthetic Challenges :

  • Low Yields : Multi-step reactions accumulate losses; the final glycosylation step alone yields <50%.

  • Stereochemical Control : Ensuring α- or β-anomeric configurations requires precise temperature and catalyst control.

Isolation Challenges :

  • Co-Elution : Similar polarities of saponins necessitate optimized solvent gradients.

  • Matrix Interference : Plant pigments and lipids complicate initial extraction stages.

Recent Optimizations:

  • Enzymatic Glycosylation : Recombinant glycosyltransferases have been explored to improve stereoselectivity and reduce steps .

  • Hybrid Solvent Systems : Arizona L (n-hexane–EtOAc–MeOH–H₂O, 2:3:2:3) enhances partition coefficients during CPC .

Chemical Reactions Analysis

Types of Reactions: Hederacolchiside A1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Chemistry

Hederacolchiside A1 serves as a model compound for studying the synthesis and reactions of triterpenoid saponins. Its unique structure allows researchers to explore the chemical properties and potential modifications that enhance its biological activity.

Biology

The compound is extensively studied for its effects on cellular processes:

  • Autophagy Regulation : HSA has been shown to inhibit autophagy in colon cancer cells through the inhibition of cathepsin C, leading to dysregulation of cellular homeostasis .
  • Cell Proliferation : It suppresses tumor cell growth by inducing apoptosis and disrupting normal cellular functions.

Medicine

This compound is being investigated for its therapeutic potential:

  • Antischistosomal Agent : Demonstrated efficacy in both in vivo and in vitro studies against schistosomiasis .
  • Cancer Treatment : Shows promise as a therapeutic agent in managing colon cancer due to its ability to induce cell cycle arrest and inhibit tumor growth in preclinical models .

Industry

The antiproliferative properties of HSA position it as a candidate for developing new therapeutic agents aimed at treating various cancers and parasitic infections.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityFindings
Cytotoxicity (IC50)1.1 - 4.6 μM against various cancer cell lines
Autophagy MarkersIncreased levels of LC3B-II and SQSTM1
Tumor Growth InhibitionSignificant reduction in tumor size in mouse models
Spheroid ViabilityDecreased size and viability in organoid cultures

Case Study 1: Anticancer Effects

A study demonstrated that treatment with this compound led to significant vacuolization within colon cancer cells, indicating a disruption in normal cellular morphology. This was visualized using microscopy techniques, confirming the compound's impact on autophagic processes .

Case Study 2: Antischistosomal Activity

In another investigation, this compound exhibited potent antischistosomal activity, effectively reducing parasite viability both in vitro and in vivo. The study highlighted its potential as a novel therapeutic agent against schistosomiasis .

Mechanism of Action

Hederacolchiside A1 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Saponins

Giganteosides and Hederacolchiside A

HA1 has been compared with giganteosides D (Gig-D) , giganteosides E (Gig-E) , and hederacolchiside A (Hcol-A) in HL-60 leukemia cells:

Compound IC₅₀ (µM) Mechanism of Cell Death Key Observations
HA1 3–5 Necrosis (membrane permeabilization) Higher cytotoxicity than Gig-D/E and Hcol-A
Gig-D 3–5 Apoptosis (caspase-independent) DNA fragmentation observed
Gig-E 8–13 Moderate cytotoxicity Less potent than HA1 and Gig-D
Hcol-A 8–13 Mild cytotoxicity Least active among the group

HA1’s superior cytotoxicity is attributed to its ability to disrupt membrane integrity, leading to rapid cytolysis, whereas Gig-D primarily induces apoptosis via S-phase cell cycle arrest .

Alpha- and Beta-Hederin

In antileishmanial studies, HA1 outperformed alpha-hederin and beta-hederin :

  • Alpha-/Beta-Hederin showed weaker activity (IC₅₀: >10 µM) and higher toxicity to human monocytes, indicating a less favorable therapeutic index .

Comparison Based on Pharmacological Mechanisms

Autophagy Inhibitors

HA1 inhibits autophagy by blocking cathepsin C activity, leading to accumulation of autophagosome markers (LC3B and SQSTM1) in colon cancer cells. This mechanism differs from chloroquine , which raises lysosomal pH:

Parameter HA1 Chloroquine
Target Cathepsin C Lysosomal pH elevation
LC3B/SQSTM1 Accumulation Accumulation
In Vivo Efficacy Reduces colon tumor growth Limited specificity

PI3K/Akt/mTOR Pathway Modulators

HA1 suppresses PI3K , Akt , and mTOR phosphorylation, unlike other pathway inhibitors like Cynarin :

Compound Target Antitumor Activity (MCF-7 IC₅₀) Additional Effects
HA1 PI3K/Akt/mTOR 4.89 µM (derivative 5e) Antischistosomal, antileishmanial
Cynarin Antioxidant pathways N/A Radical scavenging only

HA1 derivatives, such as compound 5e , exhibit enhanced potency (IC₅₀: 4.89 µM vs. 19.36 µM for HA1) through structural modifications at the C-28 position .

Antischistosomal Agents

HA1 outperforms praziquantel (PZQ) and artesunate in both in vitro and in vivo models:

Parameter HA1 (8.93 µM) Praziquantel (96.03 µM) Artesunate (78.04 µM)
Tegument Damage Severe (peeling, erosion) Mild Moderate
Worm Burden Reduction 59.9–65.8% <50% <50%
Liver Fibrosis Absent Persistent Persistent

HA1 also reduces pro-inflammatory cytokines (TNF-α, IL-4, IL-17a) in Schistosoma japonicum-infected mice, mitigating granulomatous inflammation .

Anticancer Agents

Compared to 5-fluorouracil (5-FU) , HA1 derivatives show superior activity:

Compound MCF-7 IC₅₀ (µM) Mechanism
5e 4.89 PI3K/Akt/mTOR inhibition
HA1 19.36 Apoptosis, autophagy inhibition
5-FU 26.14 Thymidylate synthase inhibition

Biological Activity

Hederacolchiside A1 (HA1) is a triterpenoid saponin derived from the plant Anemone raddeana. Recent studies have highlighted its potential as an anticancer agent, particularly through its effects on autophagy and cell proliferation in various cancer cell lines. This article provides a comprehensive overview of the biological activities of HA1, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular weight of 897.1 g/mol. Its chemical structure includes multiple functional groups that contribute to its biological activity. The compound has been shown to exhibit significant antiproliferative effects against several human cancer cell lines, with IC50 values ranging from 1.1 to 4.6 μM, indicating strong cytotoxicity at low concentrations .

Inhibition of Autophagy

Recent research indicates that HA1 suppresses autophagy in colon cancer cells, which is crucial for tumor survival under stress conditions. The study demonstrated that HA1 treatment leads to:

  • Increased levels of autophagy markers LC3B-II and SQSTM1 (p62), indicating impaired autophagic flux.
  • Distinct vacuolar formation in colorectal cancer cells, which is indicative of dysfunctional autophagy .

The inhibition of lysosomal protein cathepsin C by HA1 further supports its role in disrupting autophagic processes, thereby reducing cancer cell viability and growth both in vitro and in vivo .

Anticancer Activity

HA1 has shown promise as a therapeutic agent against various carcinomas:

  • Colon Cancer : HA1 significantly reduced the growth of colon cancer cells in vitro and inhibited tumor growth in mouse models. It also decreased the expression of Ki-67, a marker for cell proliferation .
  • Spheroid Formation : In experiments involving patient-derived colon cancer organoids, HA1 treatment resulted in reduced spheroid size and viability over time, demonstrating its effectiveness against more complex tumor structures .

Data Summary

Biological Activity Findings
Cytotoxicity (IC50) 1.1 - 4.6 μM against various cancer cell lines
Autophagy Markers Increased LC3B-II and SQSTM1 levels
Tumor Growth Inhibition Significant reduction in tumor size in mouse models
Spheroid Viability Decreased size and viability in organoid cultures

Case Studies

In a notable study focusing on the therapeutic effects of HA1:

  • Colon cancer cells treated with HA1 exhibited increased vacuolization and significant changes in cellular morphology.
  • The study utilized microscopy techniques to visualize the effects of HA1 on cell structure, confirming its impact on autophagic processes .

Additionally, compound modifications derived from HA1 have been evaluated for enhanced anticancer activity while reducing toxicity. Some derivatives showed improved efficacy compared to the natural product itself, indicating potential for further development .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Hederacolchiside A1 in cancer models?

this compound exerts antitumor effects by modulating key signaling pathways, including PI3K/Akt/mTOR and JAK2/STAT3, leading to apoptosis via caspase-3 activation, Bcl-2 suppression, and mitochondrial membrane depolarization . To validate these mechanisms, researchers should employ Western blotting for protein expression analysis, flow cytometry for mitochondrial membrane potential assessment, and ROS detection assays (e.g., DCFH-DA staining) .

Q. How can researchers address solubility challenges when working with this compound in vitro?

this compound is sparingly soluble in aqueous solutions but dissolves in polar organic solvents like methanol, acetonitrile, or ethanol . For cell-based assays, dissolve the compound in DMSO (≤0.1% final concentration to avoid cytotoxicity) and validate solubility using dynamic light scattering (DLS) or HPLC-UV to confirm homogeneity. Pre-formulation studies with surfactants (e.g., Tween-80) or cyclodextrins may improve bioavailability .

Q. What experimental models are commonly used to study this compound’s antitumor activity?

Established models include:

  • In vitro : MCF-7 (breast cancer), H22 (hepatoma), and other cell lines, with IC50 values ranging from 4.89 to 26.14 µM depending on derivatives and assay conditions .
  • In vivo : Nude mouse xenografts (e.g., H22 or MCF-7-derived tumors) for evaluating tumor weight suppression and survival rates . Ensure consistency by adhering to protocols from primary literature, such as dosing regimens (e.g., 10–50 mg/kg, intraperitoneal) and endpoint measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Discrepancies in IC50 values (e.g., 19.36 µM vs. 4.89 µM for derivatives) may arise from differences in cell lines, assay duration, or compound purity . To mitigate this:

  • Use standardized cell viability assays (e.g., MTT or CCK-8 with matched incubation times).
  • Cross-validate results with orthogonal methods (e.g., clonogenic assays or apoptosis markers like Annexin V/PI staining) .
  • Report purity levels (HPLC ≥98%) and batch-to-batch variability in supplementary materials .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

Poor oral bioavailability (0.141% for this compound in rats) limits therapeutic potential . Advanced approaches include:

  • Structural modification : Introducing aryl triazole moieties to enhance solubility and target affinity .
  • Nanocarrier systems : Liposomal encapsulation or polymeric nanoparticles to improve absorption and reduce clearance .
  • Caco-2/MDCK-MDR1 assays : Screen derivatives for permeability and P-gp efflux to predict in vivo performance .

Q. How should researchers design experiments to validate ROS-mediated apoptosis induced by this compound?

To confirm ROS-dependent mechanisms:

  • Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) with flow cytometry or confocal microscopy .
  • Apply ROS scavengers (e.g., NAC) to determine if apoptosis is attenuated.
  • Correlate ROS data with mitochondrial dysfunction (JC-1 staining) and caspase-3 activation . Include positive controls (e.g., H2O2) and negative controls (untreated cells) in experimental designs.

Q. What methodologies are critical for synthesizing and characterizing this compound derivatives?

Key steps involve:

  • Synthesis : Employ regioselective glycosylation or esterification, guided by structure-activity relationship (SAR) studies .
  • Characterization : Use ESI-MS for molecular weight confirmation, 1H/13C-NMR for structural elucidation, and X-ray crystallography for stereochemical assignments .
  • Purity validation : HPLC with UV/ELSD detection and comparison to reference standards .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSAXYBPXKLMJO-IFECXJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315772
Record name Hederacolchiside A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106577-39-3
Record name Hederacolchiside A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106577-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hederacolchiside A1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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